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molecular formula C9H11BrO B8777785 2-Methoxy-6-methylbenzyl bromide CAS No. 89244-40-6

2-Methoxy-6-methylbenzyl bromide

Cat. No. B8777785
M. Wt: 215.09 g/mol
InChI Key: RSUXBVFWXWSQER-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

[2-Methyl-6-(methyloxy)phenyl]methanol (for a preparation see Intermediate 56)(300 mg, 1.971 mmol) in dichloromethane (4.5 ml) under nitrogen was stirred and cooled to −10° C. A solution of phosphorus tribromide (186 μl, 1.97 mmol) in DCM (4 ml) was then added dropwise over about 15 min and the solution stirred for a further 30 min at this temperature. The solution was allowed to warm up to ambient temperature. After a few hours, saturated aqueous sodium bicarbonate (approximately 5 ml) was added and the mixture stirred vigorously. The suspension was stored in freezer overnight. The phases were separated and the aqueous phase extracted further with chloroform. The combined organic extracts were dried (MgSO4), filtered and evaporated in vacuo to give the title compound as yellow solid (424 mg); LCMS: (System 4) No MH+, tRET=3.01 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 56
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
186 μL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH2:10]O.P(Br)(Br)[Br:13].C(=O)(O)[O-].[Na+]>ClCCl>[Br:13][CH2:10][C:3]1[C:4]([O:8][CH3:9])=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)OC)CO
Step Two
Name
Intermediate 56
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
186 μL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
4.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred for a further 30 min at this temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature
WAIT
Type
WAIT
Details
After a few hours
STIRRING
Type
STIRRING
Details
the mixture stirred vigorously
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted further with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=C(C=CC=C1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 424 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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